tert-Butyl (2,6-dibromo-3-nitropyridin-4-yl)carbamate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl (2,6-dibromo-3-nitropyridin-4-yl)carbamate typically involves the reaction of 2,6-dibromo-3-nitropyridine with tert-butyl isocyanate under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tert-Butyl (2,6-dibromo-3-nitropyridin-4-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitrogen and bromine atoms.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-Butyl (2,6-dibromo-3-nitropyridin-4-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (2,6-dibromo-3-nitropyridin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Tert-Butyl (2,6-dibromo-3-nitropyridin-4-yl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate
- tert-Butyl (2,6-difluoro-3-nitropyridin-4-yl)carbamate
- tert-Butyl (2,6-diiodo-3-nitropyridin-4-yl)carbamate
These compounds share similar structural features but differ in the halogen atoms attached to the pyridine ring. The uniqueness of this compound lies in its specific bromine substitutions, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-(2,6-dibromo-3-nitropyridin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2N3O4/c1-10(2,3)19-9(16)13-5-4-6(11)14-8(12)7(5)15(17)18/h4H,1-3H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXNWBDRLDAFEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC(=C1[N+](=O)[O-])Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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